1-Fluoro-2,4-dimethylbenzene

Descripción

Evolution and Scope of Organofluorine Chemistry

The journey of organofluorine chemistry began in the 19th century with the synthesis of the first organofluorine compounds, even before the isolation of elemental fluorine itself. nih.gov A significant turning point came during World War II with the demand for new materials, which spurred rapid advancements in the field. researchgate.netnih.gov Over the past eight decades, industrial organofluorine chemistry has flourished, providing a diverse array of essential materials for modern society. researchgate.net The field's scope is vast, encompassing the synthesis of small molecules like fluoroaromatics to complex fluoropolymers. researchgate.netgdch.de Modern techniques, including the use of elemental fluorine as a reagent, continue to push the boundaries of what is possible in creating novel fluorinated molecules. researchgate.netnih.gov

Strategic Importance of Fluorine in Chemical Sciences

The unique properties of the fluorine atom are central to its strategic importance. As the most electronegative element, it forms the strongest single bond with carbon in organic chemistry. libretexts.orgjst.go.jp This C-F bond imparts high thermal and chemical stability to molecules. gdch.de The small size of the fluorine atom, comparable to hydrogen, allows it to act as a hydrogen isostere, yet its electronic effects are profoundly different. urfu.ruresearchgate.net This "fluorine factor" enables the fine-tuning of a molecule's properties, such as its reactivity and metabolic stability. For instance, replacing hydrogen with fluorine can protect a drug from enzymatic degradation, thereby extending its therapeutic effect. rsc.org Consequently, fluoro-organic compounds are increasingly vital as pharmaceutical ingredients, crop protection agents, and in materials science, including the development of liquid crystals and high-performance polymers. gdch.de

Role of Fluorinated Arenes as Versatile Synthetic Intermediates

Fluorinated arenes, or fluoroaromatics, are a critical class of compounds that serve as versatile building blocks in organic synthesis. urfu.ru The presence of a fluorine atom on an aromatic ring can influence the regioselectivity of further reactions and can be a handle for subsequent transformations. researchgate.net They are key intermediates in the synthesis of a wide range of biologically active molecules, including pharmaceuticals and agrochemicals. urfu.rucymitquimica.com The development of new methods for introducing fluorine into aromatic systems, such as through aryne intermediates, has significantly expanded the synthetic toolbox available to chemists. urfu.ruresearchgate.net These advancements facilitate the construction of complex fluorinated molecules with diverse applications. urfu.ru Furthermore, fluorinated arenes are utilized in the creation of advanced materials due to the unique properties imparted by the fluorine atom. urfu.ru

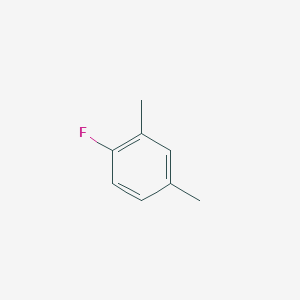

The Compound in Focus: 1-Fluoro-2,4-dimethylbenzene

This compound, also known by its synonym 4-fluoro-m-xylene, is an aromatic organic compound with the chemical formula C₈H₉F. nih.govcymitquimica.com This compound consists of a benzene (B151609) ring substituted with a fluorine atom at position 1, and two methyl groups at positions 2 and 4. nih.gov It serves as a valuable intermediate in various chemical syntheses. cymitquimica.com

Synthesis and Preparation

A common method for the synthesis of this compound involves the diazotization of 2,4-dimethylaniline (B123086). googleapis.comgoogle.com In a typical procedure, 2,4-dimethylaniline is reacted with a diazotizing agent, such as sodium nitrite (B80452), in the presence of a fluoride (B91410) source like triethylamine (B128534) trihydrofluoride (Et₃N·3HF). google.com The reaction is often carried out at low temperatures, for example, 0°C, and may be facilitated by ultrasound. google.com Following the diazotization, the resulting diazonium salt decomposes to yield the desired this compound, which can then be isolated and purified by distillation. googleapis.comgoogle.com One reported synthesis achieved a yield of 74.6% after distillation at 143-144°C. googleapis.com

Physical and Chemical Properties

This compound is a colorless liquid at room temperature. googleapis.comsigmaaldrich.com Its physical and chemical properties are summarized in the interactive data table below. The presence of the electronegative fluorine atom on the benzene ring influences its chemical reactivity, making it a useful intermediate in organic synthesis. cymitquimica.com

| Property | Value | Source |

| Molecular Formula | C₈H₉F | nih.govchemsrc.com |

| Molecular Weight | 124.16 g/mol | nih.govchemsrc.com |

| Boiling Point | 140-144.6 °C | chemsrc.comechemi.com |

| Density | 1.0 ± 0.1 g/cm³ | chemsrc.com |

| Flash Point | 30.9 ± 6.2 °C | chemsrc.com |

| Refractive Index | 1.481 | chemsrc.comechemi.com |

| LogP | 3.19 | chemsrc.com |

Spectroscopic Data

Spectroscopic techniques are crucial for the structural elucidation of this compound.

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum in deuterated chloroform (B151607) (CDCl₃) shows distinct signals for the methyl protons and the aromatic protons. The methyl group at position 2 appears as a doublet at approximately δ 2.23 ppm with a coupling constant (J) of 1.8 Hz. The methyl group at position 4 gives a singlet at δ 2.28 ppm. The aromatic protons exhibit signals at δ 6.87 ppm (triplet, J=9.0 Hz, for the proton at position 6), δ 6.92 ppm (doublet of doublet of doublets, J=8.0 Hz, 5.5 Hz, and 2.0 Hz, for the proton at position 5), and δ 6.97 ppm (doublet of multiplets, J=7.8 Hz and 2.0 Hz, for the proton at position 3). googleapis.comgoogle.com

¹⁹F NMR Spectroscopy: The fluorine-19 nuclear magnetic resonance (¹⁹F NMR) spectrum in CDCl₃ displays a complex multiplet for the fluorine atom at position 1 at approximately δ -124.2 ppm. googleapis.comgoogle.com

Mass Spectrometry: The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z 124. The fragmentation pattern includes characteristic peaks at m/z 109, 101, 96, 89, 83, and 77, which correspond to the loss of various fragments from the molecular ion. googleapis.comgoogle.com

Reactions and Applications of this compound

This compound is a versatile reagent in organic synthesis, primarily serving as a building block for more complex molecules. Its reactivity is influenced by the activating methyl groups and the deactivating but ortho-, para-directing fluorine atom.

Key Reactions

Nucleophilic Aromatic Substitution: The fluorine atom in this compound can be displaced by strong nucleophiles, although this is less common than in more activated systems like 1-fluoro-2,4-dinitrobenzene. psu.edu The electron-donating methyl groups make the ring less susceptible to nucleophilic attack compared to rings with electron-withdrawing groups.

Electrophilic Aromatic Substitution: The benzene ring of this compound can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The positions of the incoming electrophiles are directed by the existing substituents. The methyl groups are activating and ortho-, para-directing, while the fluorine atom is deactivating but also ortho-, para-directing. For example, nitration of similar fluorinated aromatic compounds has been shown to be directed by the activating groups. mdpi.com

Formation of Downstream Products: this compound is a precursor to a variety of other chemical compounds. For instance, it can be used to synthesize 4-fluoroisophthalic acid and 4-fluoro-3-methylbenzoic acid. chemsrc.com

Applications in Agrochemicals and Pharmaceuticals

The incorporation of a fluorinated aromatic moiety, such as the one derived from this compound, is a common strategy in the design of modern agrochemicals and pharmaceuticals. urfu.rugdch.de The fluorine atom can enhance the biological activity, metabolic stability, and lipophilicity of a molecule. While specific applications of this compound in commercial products are not extensively documented in the provided search results, its role as an intermediate suggests its use in the synthesis of active ingredients for these sectors. cymitquimica.com The development of new fluorinated compounds is a continuous process in the search for more effective and safer drugs and pesticides. urfu.ruresearchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-fluoro-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F/c1-6-3-4-8(9)7(2)5-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIJEURQKZASKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20490106 | |

| Record name | 1-Fluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

452-65-3 | |

| Record name | 1-Fluoro-2,4-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=452-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Fluoro-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20490106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 1 Fluoro 2,4 Dimethylbenzene and Substituted Fluoroaromatic Systems

Established Fluorination Strategies for Aromatic Scaffolds

Traditional methods for the synthesis of fluoroaromatic compounds have long relied on diazotization reactions and halogen exchange processes. These strategies, while foundational, often require harsh conditions and have limitations in substrate scope.

Modified Balz-Schiemann Reactions and Diazotization Pathways

The Balz-Schiemann reaction is a cornerstone in aromatic fluorination, involving the transformation of a primary aromatic amine into an aryl fluoride (B91410) through a diazonium tetrafluoroborate (B81430) intermediate. wikipedia.org The process consists of two main steps: the diazotization of an arylamine to form a diazonium salt, and the subsequent thermal decomposition of this salt to yield the corresponding aryl fluoride. wikipedia.orgacs.org

The reaction is conceptually similar to the Sandmeyer reaction but differs in its mechanism; the thermal decomposition of the diazonium tetrafluoroborate is believed to proceed through the formation of a highly unstable aryl cation, which then abstracts a fluoride anion from the tetrafluoroborate. wikipedia.org

Modifications to the traditional Balz-Schiemann reaction have been developed to improve yields and expand its applicability. Innovations include the use of alternative counterions to tetrafluoroborate, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which have shown improved yields for certain substrates. wikipedia.org Furthermore, diazotization can be achieved using nitrosonium salts like [NO]SbF₆, which avoids the isolation of the diazonium intermediate. wikipedia.org

A significant modification involves conducting the diazotization in anhydrous hydrogen fluoride. thieme-connect.de This allows for the in situ formation of arenediazonium fluorides, which can then be decomposed. The diazotization step is typically performed at low temperatures (-5 to +5 °C) using sodium nitrite (B80452), while the decomposition temperature varies depending on the stability of the diazonium salt. thieme-connect.de A greener approach has been developed using ionic liquids as the reaction medium for the thermal decomposition of the diazonium tetrafluoroborate, which simplifies the workup, enhances product purity, and allows for the recyclability of the ionic liquid. researchgate.net

Recent studies have revisited the Balz-Schiemann reaction under catalyst- and additive-free conditions, demonstrating that the use of low- or non-polar solvents can facilitate the pyrolysis and photolysis of aryldiazonium tetrafluoroborates at lower temperatures or under visible-light irradiation. acs.orgnih.gov For instance, the reaction of biphenyldiazonium tetrafluoroborates in chlorobenzene (B131634) or hexane (B92381) at 60–80 °C yielded the corresponding fluorinated products in good yields. acs.orgnih.gov

Table 1: Synthesis of Aryl Fluorides from Aryl Amines in Ionic Liquids researchgate.net

| Entry | Substrate | Product | Time (h) | Temp. (°C) | Yield (%) | Purity (%) |

| 1 | o-Trifluoromethylaniline | 1-Fluoro-2-(trifluoromethyl)benzene | 6 | 100 | 87.4 | 99.3 |

| 2 | Aniline | Fluorobenzene (B45895) | 4 | 85 | 93.2 | 99.8 |

| 3 | 4-Fluoroaniline | 1,4-Difluorobenzene | 4 | 88 | 90 | 99.3 |

| 4 | 2,3,5,6-Tetrafluoroaniline | 1,2,3,4,5-Pentafluorobenzene | 5 | 90 | 68 | 99.9 |

| 5 | 4-Nitroaniline | 1-Fluoro-4-nitrobenzene | 4.5 | 91 | 86.7 | 99.9 |

| 6 | 1-Naphthylamine | 1-Fluoronaphthalene | 5 | 100 | 72 | 99.9 |

*At 740 mmHg

Halex Reactions for Aromatic Fluorination

The Halex reaction, an abbreviation for halogen exchange, is a widely used industrial process for the synthesis of aryl fluorides. acsgcipr.orgwikipedia.org This reaction involves the nucleophilic aromatic substitution (SNAr) of a chloride or bromide on an electron-deficient aromatic ring with a fluoride anion. gaylordchemical.comacsgcipr.org The process is typically carried out at high temperatures (150-250 °C) in polar aprotic solvents such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane. wikipedia.orgchemtube3d.com

The efficacy of the Halex reaction is highly dependent on the electronic nature of the substrate. It works best for heteroaromatics and arenes that are activated by electron-withdrawing groups, such as nitro or cyano groups, positioned ortho or para to the leaving halogen. thieme-connect.deacsgcipr.org Potassium fluoride (KF) is the most common source of the fluoride ion, although other sources like cesium fluoride (CsF) or tetraalkylammonium fluorides (R₄NF) are sometimes employed. acsgcipr.org Due to the heterogeneous nature of the reaction with inorganic fluorides, phase transfer catalysts are often used to facilitate the transfer of fluoride anions into the solution phase. acsgcipr.orgresearchgate.net

The reaction mechanism is a bimolecular nucleophilic aromatic substitution (SNAr). chemtube3d.comresearchgate.net The choice of solvent can significantly impact the reaction yield; for example, the use of DMSO has been shown to produce dramatically higher yields in the Halex reaction of p-nitrochlorobenzene and bis(p-chlorophenyl) sulfone with anhydrous potassium fluoride compared to DMF and sulfolane. gaylordchemical.com

The Halex process is complementary to the Balz-Schiemann reaction for producing aryl fluorides and is a key method for synthesizing precursors to important compounds like fluoroanilines, which are obtained by the subsequent reduction of the nitro group. wikipedia.org

Table 2: Commercially Practiced Halex Reactions wikipedia.org

| Starting Material | Product |

| 2-Nitrochlorobenzene | 2-Fluoronitrobenzene |

| 4-Nitrochlorobenzene | 1-Fluoro-4-nitrobenzene |

| 1,2-Dichloronitrobenzene | 1-Chloro-2-fluoro-5-nitrobenzene |

| 1,4-Dichloronitrobenzene | 1-Chloro-4-fluoro-3-nitrobenzene |

| 1-Chloro-2,4-dinitrobenzene | 1-Fluoro-2,4-dinitrobenzene |

| 5-Chloro-2-nitrobenzotrifluoride | 5-Fluoro-2-nitrobenzotrifluoride |

| 1,3-Dichloro-4-nitrobenzene | 1,3-Difluoro-4-nitrobenzene |

| 2,6-Dichlorobenzonitrile | 2,6-Difluorobenzonitrile |

Contemporary and Catalytic Approaches to C(sp²)–F Bond Formation

In recent years, significant progress has been made in developing catalytic methods for the formation of carbon-fluorine bonds on aromatic rings. These modern approaches offer milder reaction conditions and broader substrate scope compared to traditional methods.

Transition Metal-Catalyzed C-H and C-F Bond Functionalization

Transition metal catalysis has emerged as a powerful tool for the direct fluorination of aromatic C-H bonds and the fluorination of pre-functionalized aryl substrates. These methods often provide access to fluoroaromatic compounds that are difficult to synthesize using classical approaches.

Palladium catalysis has been at the forefront of developing new methods for aromatic C-H fluorination. nih.gov A notable advancement is an undirected, palladium-catalyzed method that utilizes mild electrophilic fluorinating reagents. nih.govresearchgate.net This reaction is unique because it does not proceed through an organometallic intermediate. Instead, a reactive transition-metal-fluoride electrophile is generated in situ, which then fluorinates arenes that would not typically react with mild fluorinating agents. nih.govresearchgate.net

This approach has the potential to streamline the synthesis of fluorinated molecules, including drug candidates, by allowing for the direct fluorination of complex molecules without the need for multi-step de novo synthesis. nih.govspringernature.com The development of a 2-pyridone ligand that binds to palladium has been shown to accelerate non-directed C-H functionalization, making the reaction compatible with a wider range of aromatic substrates. researchgate.net

Copper-mediated fluorination has become an attractive alternative to palladium-based systems, primarily due to the lower cost of copper reagents. rsc.org Significant advances have been made in copper-mediated fluorination reactions for the construction of aryl C-F bonds. rsc.org

One successful strategy involves the fluorination of aryl iodides using a simple copper reagent and a fluoride source. nih.gov This reaction is tolerant of various functional groups, including ethers, amides, esters, ketones, and aldehydes, and is effective for some heterocyclic systems and sterically hindered aryl iodides. nih.gov The proposed mechanism involves the oxidative addition of the aryl iodide to copper to form a Cu(III) intermediate, followed by reductive elimination to form the C-F bond. exlibrisgroup.comnih.gov

Another approach is the copper-mediated fluorination of arylsilanes with potassium bifluoride (KHF₂) as the fluoride source. nih.gov This method allows for the regioselective fluorination of non-activated arenes through a two-step protocol involving the silylation of an aryl C-H bond followed by fluorination. nih.gov Copper-mediated radiofluorination of arylstannanes with [¹⁸F]KF has also been developed, which is particularly relevant for the synthesis of radiotracers for positron emission tomography (PET). acs.org This method is fast, uses commercially available reagents, and is compatible with both electron-rich and electron-deficient arenes. acs.org

Table 3: Copper-Mediated Fluorination of Arylsilanes nih.gov

| Entry | Arylsilane Substrate | Product | Yield (%) |

| 1 | Phenyl(heptamethyl)trisiloxane | Fluorobenzene | 85 |

| 2 | 4-Tolyl(heptamethyl)trisiloxane | 1-Fluoro-4-methylbenzene | 80 |

| 3 | 4-Methoxyphenyl(heptamethyl)trisiloxane | 1-Fluoro-4-methoxybenzene | 75 |

| 4 | 4-(Trifluoromethyl)phenyl(heptamethyl)trisiloxane | 1-Fluoro-4-(trifluoromethyl)benzene | 90 |

| 5 | Naphthalen-2-yl(heptamethyl)trisiloxane | 2-Fluoronaphthalene | 78 |

Manganese-Catalyzed Oxidative Fluorination

Manganese-catalyzed C-H fluorination has emerged as a promising strategy for the direct conversion of C-H bonds to C-F bonds, offering an alternative to traditional methods that often require pre-functionalized substrates. These reactions typically employ a manganese catalyst, an oxidant, and a nucleophilic fluoride source. While specific studies detailing the manganese-catalyzed oxidative fluorination of 2,4-dimethylbenzene to yield 1-fluoro-2,4-dimethylbenzene are not extensively documented, the general principles of this methodology are well-established for benzylic and other C-H bonds.

The catalytic cycle is believed to involve a high-valent manganese-oxo species that abstracts a hydrogen atom from the substrate to form a carbon-centered radical. This radical is then trapped by a fluoride ligand coordinated to the manganese center. Manganese salen complexes have been shown to be particularly effective for the selective fluorination of benzylic C-H bonds using nucleophilic fluoride sources like triethylamine (B128534) trihydrofluoride or potassium fluoride. The reaction rates can be quite high, with some transformations being completed within 30 minutes.

A general representation of the catalytic cycle is depicted below:

Oxidation of the Mn(III) catalyst to a reactive Mn(V)-oxo species.

Hydrogen atom abstraction from the substrate to form a Mn(IV)-hydroxo intermediate and a substrate radical.

Fluoride transfer from a manganese-fluoride species to the substrate radical to yield the fluorinated product.

While direct application to 2,4-dimethylbenzene to form this compound at the aromatic ring via this method is not a primary example in the literature, the fluorination of the methyl groups (benzylic positions) is a more likely pathway under these conditions.

| Catalyst Type | Fluoride Source | Typical Substrates | General Observations |

| Manganese Salen Complexes | Et3N·3HF, KF | Benzylic C-H bonds | High reaction rates, suitable for 18F labeling. |

| Manganese Porphyrins | AgF, TBAF | Aliphatic C-H bonds | Tolerates various functional groups. |

Electrophilic Fluorination Using N-F Reagents (e.g., Selectfluor)

Electrophilic fluorination is a widely used method for the synthesis of fluoroaromatics. wikipedia.org This approach involves the reaction of an electron-rich aromatic compound with a source of "electrophilic fluorine." Among the various N-F reagents developed for this purpose, Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) is one of the most popular due to its stability, efficiency, and ease of handling. mdpi.com

The direct electrophilic fluorination of m-xylene (B151644) (1,3-dimethylbenzene) with reagents like Selectfluor would be expected to yield a mixture of isomers, with the position of fluorination being directed by the activating methyl groups. For 2,4-dimethylbenzene, the incoming electrophile would be directed to the positions ortho and para to the methyl groups. The most likely product would be this compound, as the fluorine atom would add to the most nucleophilic position on the aromatic ring.

The mechanism of electrophilic fluorination with N-F reagents is still a subject of some debate, with evidence supporting both a direct SN2 attack on the fluorine atom and a single-electron transfer (SET) pathway. wikipedia.org For many aromatic substrates, a polar, two-electron process is considered to be operative. numberanalytics.com

While specific high-yield protocols for the synthesis of this compound using Selectfluor are not extensively detailed in readily available literature, the general conditions for electrophilic fluorination of activated arenes typically involve reacting the substrate with the N-F reagent in a suitable solvent, such as acetonitrile (B52724) or dichloromethane, often at room temperature.

| Reagent | Substrate Type | Typical Solvents | Key Advantages |

| Selectfluor™ | Electron-rich arenes, enol ethers | Acetonitrile, Dichloromethane | Stable, easy to handle, high efficiency. mdpi.com |

| N-Fluorobenzenesulfonimide (NFSI) | Activated aromatics, carbanions | Acetonitrile, Dichloromethane | Effective fluorinating agent. wikipedia.org |

| N-Fluoropyridinium salts | Various nucleophiles | Acetonitrile | Tunable reactivity based on pyridine (B92270) substituents. researchgate.net |

Nucleophilic Fluorination Routes via Benzyne (B1209423) Intermediates

Nucleophilic fluorination offers a complementary approach to electrophilic methods. A classic and effective method for introducing a fluorine atom into an aromatic ring is the Balz-Schiemann reaction. wikipedia.orgwikiwand.com This reaction proceeds through the thermal decomposition of an aryl diazonium tetrafluoroborate salt, which is typically prepared from the corresponding aniline. wikipedia.orgwikiwand.com

For the synthesis of this compound, the starting material would be 2,4-dimethylaniline (B123086). The synthesis would proceed via the following steps:

Diazotization: 2,4-dimethylaniline is treated with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form the corresponding 2,4-dimethylbenzenediazonium salt. nih.gov

Formation of the Tetrafluoroborate Salt: The diazonium salt is then treated with tetrafluoroboric acid (HBF₄) to precipitate the 2,4-dimethylbenzenediazonium tetrafluoroborate.

Thermal Decomposition: The isolated and dried diazonium tetrafluoroborate salt is heated, leading to the loss of nitrogen gas and boron trifluoride, and the formation of this compound. wikipedia.orgwikiwand.com

This method is generally reliable for the synthesis of a wide range of aryl fluorides. scientificupdate.com More modern variations of this reaction utilize other hexafluorophosphate (B91526) (PF₆⁻) or hexafluoroantimonate (SbF₆⁻) salts, which can sometimes provide improved yields. wikipedia.org Additionally, in situ methods that avoid the isolation of the potentially explosive diazonium salts have been developed. scientificupdate.com

| Reaction | Starting Material | Key Reagents | General Yields |

| Balz-Schiemann | Aryl amine (e.g., 2,4-dimethylaniline) | NaNO₂, HBF₄ | Moderate to good. scientificupdate.com |

| Modified Schiemann | Aryl amine | NaNO₂, HF/Pyridine | Can offer milder conditions. scientificupdate.com |

Photoredox and Electrochemical Catalysis in Fluorination Reactions

In recent years, photoredox and electrochemical catalysis have emerged as powerful tools for organic synthesis, including the formation of C-F bonds under mild conditions. nih.govnih.gov These methods often utilize radical intermediates and can provide access to fluorinated molecules that are difficult to obtain through traditional means.

Photoredox Catalysis: This approach uses a photocatalyst that, upon excitation with visible light, can initiate a single-electron transfer process to generate a radical intermediate from the substrate. This radical can then be trapped by a fluorine source. For the fluorination of arenes, this can involve the direct C-H functionalization. For instance, a decatungstate photocatalyst in combination with N-fluorobenzenesulfonimide (NFSI) has been used for the direct fluorination of unactivated C-H bonds. nih.gov While a specific application to 2,4-dimethylbenzene for aromatic fluorination is not a prominent example, the photocatalytic oxygenation of p-xylene (B151628) has been studied, indicating the potential for reactivity at the benzylic positions. nih.gov

Electrochemical Catalysis: Electrochemical methods offer a reagent-free approach to oxidation and reduction, making them attractive from a green chemistry perspective. wikipedia.org Electrochemical fluorination can be achieved by the anodic oxidation of a substrate in the presence of a fluoride source. nih.gov For example, a simple and robust method for electrochemical alkyl C-H fluorination has been developed using Selectfluor as the fluorine source in the presence of a nitrate (B79036) additive. nih.gov The direct electrochemical fluorination of benzene (B151609) to fluorobenzene has been demonstrated using triethylamine-HF mixtures as the electrolyte and fluoride source. wikipedia.org The application of these methods to 2,4-dimethylbenzene would likely lead to a mixture of products, with the regioselectivity being influenced by the specific electrochemical conditions.

| Method | Catalyst/Mediator | Fluorine Source | Key Features |

| Photoredox Catalysis | Decatungstate, Ruthenium or Iridium complexes | NFSI, Selectfluor | Mild reaction conditions, visible light driven. nih.gov |

| Electrochemical Catalysis | Often mediator-free | Et₃N·nHF, Selectfluor | Avoids stoichiometric chemical oxidants. nih.gov |

Synthetic Applications of Fluoroalkyl Amino Reagents

Fluoroalkyl amino reagents (FARs) have re-emerged as versatile reagents for the introduction of various fluorinated groups into organic molecules. These reagents are particularly useful for the synthesis of fluorinated heterocycles and other complex structures. While their primary application is not the direct fluorination of a simple arene like 2,4-dimethylbenzene, they are crucial in building more complex fluorinated aromatic systems.

FARs can act as sources of nucleophilic fluoride or as precursors for the transfer of fluoroalkyl groups. For example, they can be used to convert alcohols to alkyl fluorides and to synthesize a variety of fluoroalkyl-substituted heterocyclic compounds, which are important in the pharmaceutical and agrochemical industries. The reactivity of FARs can often be enhanced through activation with Lewis acids.

Green Chemistry Principles in Fluorination Synthesis

The development of environmentally benign synthetic methods is a major focus in modern chemistry. In the context of fluorination, this involves the design of safer reagents, the use of catalytic methods to reduce waste, and the implementation of reaction conditions that are less energy-intensive and use less hazardous solvents.

Development of Environmentally Benign Reagents and Conditions

Efforts in green fluorination chemistry have led to several key developments:

Safer Fluorinating Reagents: The development of solid, stable, and less toxic electrophilic fluorinating agents like Selectfluor and N-fluorobenzenesulfonimide (NFSI) has been a significant advancement over the use of highly hazardous reagents like fluorine gas (F₂).

Catalytic Processes: The use of catalytic methods, such as those involving manganese, photoredox, and electrochemical catalysis, reduces the amount of waste generated compared to stoichiometric reactions.

Aqueous and Solvent-Free Conditions: Conducting fluorination reactions in water or under solvent-free conditions can significantly reduce the environmental impact of the synthesis. For example, nucleophilic fluorination using alkali metal fluorides can sometimes be performed in the presence of phase-transfer catalysts in aqueous systems.

Flow Chemistry: The use of microflow reactors for reactions such as benzyne fluorination can improve safety, reduce reaction times, and increase yields by allowing for precise control over reaction parameters.

The ongoing development of these green methodologies will be crucial for the sustainable production of this compound and other important fluoroaromatic compounds.

Process Intensification: Microflow Reactor Applications in Fluoroaromatic Synthesis

Process intensification, a key principle in modern green and sustainable chemistry, aims to develop more efficient, safer, and environmentally benign chemical manufacturing processes. frontiersin.orgcetjournal.it Microflow reactors, or microreactors, are a cornerstone of this approach, offering significant advantages over traditional batch reactors. cetjournal.itmdpi.com By conducting chemical reactions in continuous flow through channels with micrometer-scale dimensions, these devices provide exceptionally high surface-area-to-volume ratios. This characteristic enables superior control over reaction parameters, rapid heat and mass transfer, and enhanced safety, particularly when dealing with highly reactive or hazardous reagents. cetjournal.itresearchgate.net

The synthesis of fluoroaromatic compounds, which are crucial motifs in pharmaceuticals and agrochemicals, often involves challenging reactions such as direct fluorination with elemental fluorine (F₂). chimia.ch These reactions are typically highly exothermic and involve hazardous materials, making them prime candidates for the intensified and controlled environment offered by microreactor technology. chimia.chsemanticscholar.org The use of microflow systems mitigates risks by minimizing the reaction volume at any given time and allowing for precise management of the reaction exotherm, thus preventing thermal runaways and improving selectivity. chimia.ch

Research into the direct fluorination of aromatic compounds in microreactors has demonstrated the viability and benefits of this technology. For instance, studies on deactivated aromatic systems have been successfully performed using continuous flow microreactor systems. lookchem.com These systems provide a safer and more controllable alternative to conventional batch procedures for the synthesis of fluoroarenes. lookchem.com

While specific data on the microflow synthesis of this compound is not extensively detailed in the provided literature, the principles can be understood from studies on similar aromatic compounds, such as toluene (B28343) and other substituted benzenes. researchgate.netresearchgate.net In a typical setup, a solution of the aromatic substrate is introduced into the microreactor via a syringe pump, where it is brought into contact with a stream of elemental fluorine, usually diluted in an inert gas like nitrogen. chimia.chlookchem.com The reaction temperature is carefully controlled, often at reduced temperatures, to influence selectivity and manage the reaction rate. lookchem.com

The following table summarizes representative findings from the direct fluorination of various aromatic substrates in microreactor systems, illustrating the typical conditions and outcomes.

| Substrate | Fluorinating Agent | Solvent | Temperature (°C) | Conversion (%) | Key Findings | Reference |

|---|---|---|---|---|---|---|

| Toluene | F₂ in N₂ | Not specified | Not specified | Up to 50% | Falling film microreactor showed high conversion. Substitution pattern consistent with electrophilic substitution. | researchgate.net |

| Chlorobenzene | F₂ in N₂ | Not specified | Not specified | Variable | Inclusion of AlCl₃ increased ortho regioselectivity. | researchgate.net |

| Phenol | F₂ in N₂ | Not specified | Not specified | Variable | Inclusion of BCl₃ increased conversion and para product formation. | researchgate.net |

| Deactivated Aromatics (General) | 10% F₂ in N₂ | Acetonitrile or Formic Acid | 0–10 | Up to 75% | Conversion can be increased by recycling the crude product mixture through the reactor. | lookchem.com |

The enhanced mixing and heat transfer within microreactors can lead to improved reaction selectivity and yield compared to batch processes. acs.org For example, the fluorination of cytosine in a continuous flow reactor demonstrated that greater control over the reaction was achievable. acs.org Furthermore, the technology is not limited to laboratory scale; pilot-scale continuous flow systems are commercially available, indicating the potential for industrial application. acs.orggoogle.com This scalability, often achieved through a process known as "numbering-up" where multiple microreactors are operated in parallel, allows for higher throughput while maintaining the benefits of precise reaction control. researchgate.net The integration of in-line analysis techniques, such as NMR, can further enhance process control in continuous flow synthesis of fluorinated compounds. rsc.org

| Feature of Microflow Reactors | Advantage in Fluoroaromatic Synthesis | Reference |

|---|---|---|

| High Surface-Area-to-Volume Ratio | Efficient heat dissipation, preventing thermal runaway in highly exothermic fluorination reactions. | cetjournal.it |

| Small Reaction Volume | Enhanced safety by minimizing the inventory of hazardous reagents like elemental fluorine. | chimia.ch |

| Precise Control of Parameters | Improved control over reaction time, temperature, and stoichiometry, leading to higher selectivity and yields. | frontiersin.org |

| Rapid Mixing | Optimized contact between reagents, which can lead to increased reaction rates and selectivity. | acs.org |

| Continuous Operation | Enables high throughput, automation, and potential for large-scale production through numbering-up. | lookchem.comacs.org |

Computational and Theoretical Chemistry Studies of Fluoroaromatic Compounds

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 1-fluoro-2,4-dimethylbenzene. Methods such as Hartree-Fock (HF) and post-HF methods are employed to solve the electronic Schrödinger equation, providing detailed information about the molecule's electronic structure. These calculations can determine optimized molecular geometries, bond lengths, and bond angles.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) has become a primary tool for studying chemical reactions involving fluoroaromatic compounds due to its balance of computational cost and accuracy. prensipjournals.com DFT methods, particularly with hybrid functionals like B3LYP, are widely used to elucidate complex reaction mechanisms. ajchem-a.com

For a compound such as this compound, DFT can be applied to model its behavior in various chemical transformations, such as electrophilic aromatic substitution or nucleophilic aromatic substitution. Researchers can map the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies (the energy barrier of the transition state) provide quantitative insights into the reaction kinetics, explaining why certain reaction pathways are favored over others. This approach is invaluable for understanding regioselectivity and the influence of the fluorine and methyl substituents on the reaction outcome.

Computational Modeling of C-H and C-F Activation Pathways and Energetics

The activation of carbon-hydrogen (C-H) and carbon-fluorine (C-F) bonds is a significant area of research in organic chemistry, with applications in synthesis and materials science. Computational modeling is essential for understanding the high-energy barriers associated with breaking these strong bonds.

For this compound, theoretical studies can model the pathways for C-H and C-F bond activation, typically mediated by transition metal catalysts. These computational models calculate the energetics of key steps in a catalytic cycle, such as oxidative addition, where the metal center inserts into the C-H or C-F bond. By comparing the activation energies for the different C-H bonds (on the aromatic ring and the methyl groups) and the C-F bond, chemists can predict the selectivity of a given catalytic system. These studies guide the design of more efficient and selective catalysts for the functionalization of fluoroaromatic compounds.

Analysis of Frontier Molecular Orbitals (HOMO/LUMO) and Electrostatic Potentials

The analysis of frontier molecular orbitals (FMOs)—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding the chemical reactivity of this compound. acadpubl.eu The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. acadpubl.eu The energy of these orbitals and the gap between them provide valuable information.

A large HOMO-LUMO energy gap implies high kinetic stability and low chemical reactivity, as it is energetically unfavorable to move an electron from the HOMO to the LUMO. ajchem-a.commalayajournal.org Conversely, a small gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for chemical attack. For electrophilic attack, the reaction is likely to occur at atoms where the HOMO density is highest. For nucleophilic attack, the reaction targets atoms with the highest LUMO density.

The Molecular Electrostatic Potential (MEP) surface is another crucial tool for predicting reactive sites. malayajournal.org The MEP map illustrates the charge distribution across the molecule, with different colors representing different potential values. malayajournal.org Regions of negative electrostatic potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophilic attack. malayajournal.org For this compound, the MEP would show negative potential around the fluorine atom and the π-system of the benzene (B151609) ring, indicating their role in interactions with electrophiles.

| Computational Parameter | Significance in Reactivity Analysis |

|---|---|

| HOMO Energy | Represents the electron-donating capacity of the molecule. Higher energy indicates a stronger tendency to donate electrons to an electrophile. |

| LUMO Energy | Represents the electron-accepting capacity. Lower energy indicates a stronger tendency to accept electrons from a nucleophile. |

| HOMO-LUMO Gap | Indicates the chemical stability and reactivity of the molecule. A smaller gap generally corresponds to higher reactivity. malayajournal.org |

| Molecular Electrostatic Potential (MEP) | Maps the electron density to predict sites for electrophilic (negative potential regions) and nucleophilic (positive potential regions) attack. ajchem-a.com |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 1-fluoro-2,4-dimethylbenzene. By analyzing the behavior of atomic nuclei in a magnetic field, ¹H, ¹³C, and ¹⁹F NMR provide a comprehensive picture of the compound's connectivity and electronic environment.

Proton NMR (¹H NMR) spectroscopy of this compound reveals distinct signals for the aromatic and methyl protons, with their chemical shifts and coupling patterns providing valuable structural information.

In a typical ¹H NMR spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl groups at positions 2 and 4 exhibit characteristic signals. The 2-CH₃ group appears as a doublet at approximately δ 2.23 ppm with a small coupling constant (J = 1.8 Hz) due to coupling with the adjacent fluorine atom. google.com The 4-CH₃ group resonates as a singlet at around δ 2.28 ppm. google.com

The aromatic protons show more complex splitting patterns due to both proton-proton and proton-fluorine couplings. The proton at position 6 (H-6) appears as a triplet at approximately δ 6.87 ppm (J = 9.0 Hz). google.com The proton at position 5 (H-5) is observed as a doublet of doublet of doublets (ddd) at roughly δ 6.92 ppm, with coupling constants of J = 8.0 Hz, J = 5.5 Hz, and J = 2.0 Hz. google.com The proton at position 3 (H-3) presents as a doublet of multiplets (dm) around δ 6.97 ppm with coupling constants of J = 7.8 Hz and J = 2.0 Hz. google.com

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 2-CH₃ | ~2.23 | d | 1.8 | google.com |

| 4-CH₃ | ~2.28 | s | - | google.com |

| H-6 | ~6.87 | t | 9.0 | google.com |

| H-5 | ~6.92 | ddd | 8.0, 5.5, 2.0 | google.com |

| H-3 | ~6.97 | dm | 7.8, 2.0 | google.com |

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of this compound. The chemical shifts of the carbon atoms are influenced by their hybridization, substitution, and proximity to the electronegative fluorine atom. Due to the low natural abundance of ¹³C, spectra are typically proton-decoupled to simplify the signals to singlets for each unique carbon environment.

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for characterizing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org For this compound, the ¹⁹F NMR spectrum in CDCl₃ shows a complex multiplet for the single fluorine atom at approximately δ -124.2 ppm. google.com This complexity arises from couplings to the nearby aromatic and methyl protons. The large chemical shift range in ¹⁹F NMR makes it an excellent tool for identifying and differentiating between various fluorinated organic compounds. wikipedia.orgalfa-chemistry.com

| Fluorine Assignment | Chemical Shift (δ, ppm) | Multiplicity | Reference |

|---|---|---|---|

| 1-F | ~ -124.2 | complex m | google.com |

Mass Spectrometry (MS) Techniques

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elemental composition of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of this compound, GC is used to separate the compound from any impurities, and the retention time can be used for identification. The separated compound then enters the mass spectrometer, which provides a mass spectrum.

The mass spectrum of this compound shows the expected molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 124, which corresponds to its molecular weight. google.comgoogle.com The spectrum also displays a characteristic fragmentation pattern, with major fragments observed at m/z 109, 101, 96, 89, 83, and 77. google.comgoogle.com This fragmentation pattern serves as a fingerprint for the molecule, confirming its identity and assessing its purity.

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, researchers can elucidate detailed structural information, including bond lengths, bond angles, and intermolecular interactions.

While a specific crystal structure for this compound is not widely reported in publicly available literature, the application of X-ray crystallography would provide invaluable insights into its solid-state conformation. For related fluorinated aromatic compounds, crystallographic studies reveal that the carbon-fluorine bond length in the benzene (B151609) ring typically falls within the range of 1.35 to 1.39 angstroms. smolecule.com The substitution of hydrogen with a fluorine atom, along with the presence of methyl groups, would be expected to introduce slight distortions in the benzene ring's geometry compared to an idealized structure. smolecule.com

Table 1: Expected Structural Data from X-ray Crystallography of this compound

| Parameter | Expected Information | Context from Related Compounds |

| Molecular Geometry | Precise bond lengths (C-C, C-H, C-F) and bond angles. | C-F bond length in aromatic systems is typically 1.35-1.39 Å. smolecule.com |

| Ring Planarity | Deviations from the planarity of the benzene ring due to substituent effects. | Fluorine and methyl group substitutions are known to cause structural perturbations in the benzene ring. smolecule.com |

| Conformation | Orientation of the methyl groups relative to the fluorinated ring. | Steric factors are a primary determinant of conformation in substituted benzenes. researchgate.net |

| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular forces (e.g., van der Waals forces, C-H···F interactions). | Weak intermolecular interactions, including those involving fluorine, govern the crystal structure. researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes. The resulting IR spectrum provides a unique "fingerprint" of the compound.

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The presence of the aromatic ring is indicated by C-H stretching vibrations typically found between 3100 and 3000 cm⁻¹ and C-C in-ring stretching vibrations near 1600 and 1500 cm⁻¹. libretexts.orgdocbrown.info The methyl (–CH₃) groups are identified by their characteristic C-H stretching vibrations in the 2975 to 2845 cm⁻¹ range. docbrown.info A crucial peak for this specific compound is the C-F stretching vibration, which confirms the presence of the fluorine substituent. google.com The region below 1500 cm⁻¹, known as the fingerprint region, contains a complex pattern of absorptions that is unique to the molecule, arising from various bending and stretching vibrations. docbrown.infodocbrown.info

A mass spectrometry analysis of this compound produced a molecular ion at m/z 124, which corresponds to its molecular weight, and a fragmentation pattern with signals at m/z 109, 101, 96, 89, 83, and 77. google.com

Table 2: Characteristic Infrared Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group | Reference |

| 3100 - 3030 | C-H Stretch | Aromatic Ring | libretexts.orgdocbrown.infodocbrown.info |

| 2975 - 2845 | C-H Stretch | Methyl (–CH₃) Groups | docbrown.infodocbrown.info |

| ~1600 and ~1500 | C=C Stretch (in-ring) | Aromatic Ring | docbrown.infodocbrown.info |

| 1470 - 1370 | C-H Bend | Methyl (–CH₃) Groups | docbrown.infodocbrown.info |

| 1409 - 957 | C-F Stretch | Aryl-Fluoride | google.com |

| 900 - 675 | C-H Out-of-Plane Bend ("oop") | Substituted Benzene | libretexts.org |

High-Performance Liquid Chromatography (HPLC) for Impurity Profiling and Quantification

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for separating, identifying, and quantifying each component in a mixture. It is particularly valuable for assessing the purity of chemical compounds by detecting and quantifying trace-level impurities. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed for impurity profiling.

In RP-HPLC, the stationary phase is nonpolar (e.g., a C18-bonded silica (B1680970) column), and the mobile phase is a polar solvent mixture, commonly acetonitrile (B52724) and water. hplc.eu When a sample of this compound is injected into the system, its components travel through the column at different rates based on their polarity. The main compound, being relatively nonpolar, interacts strongly with the stationary phase and has a longer retention time. More polar impurities will elute earlier, while less polar impurities will be retained longer. A detector, typically a UV-Vis detector set to an appropriate wavelength, measures the concentration of each eluting component.

Potential impurities in a sample of this compound could include starting materials like 2,4-xylidine, isomers such as 1-fluoro-2,6-dimethylbenzene or 1-fluoro-3,4-dimethylbenzene, or by-products from the synthesis process. google.comchemsrc.com The area under each peak in the resulting chromatogram is proportional to the concentration of that specific component, allowing for precise quantification of impurities. Method validation is crucial to ensure accuracy and precision in determining the purity of the final product. science.gov

Table 3: Illustrative HPLC Impurity Profile for this compound

| Peak No. | Potential Compound | Typical Retention Time (min) | Rationale for Presence |

| 1 | 2,4-Xylidine | Shorter | A more polar starting material, expected to elute earlier. chemsrc.com |

| 2 | This compound | Main Peak | The target compound, establishing the primary retention time. |

| 3 | 1-Fluoro-2,5-dimethylbenzene | Similar | Isomeric impurity with slightly different polarity and retention. google.com |

| 4 | Dibenzyl derivatives | Longer | Potential higher molecular weight, less polar by-products. google.com |

Note: Retention times are hypothetical and depend on the specific HPLC method conditions (e.g., column, mobile phase composition, flow rate).

Strategic Applications in Complex Molecule Synthesis and Functional Materials

Building Block for Pharmaceutical Intermediates and Drug Development

The structural framework of 1-Fluoro-2,4-dimethylbenzene is a recurring motif in the architecture of complex pharmaceutical agents. Fluorinated aromatic compounds are of high interest in drug development, and this compound serves as a key precursor for introducing the valuable 2,4-dimethylphenyl group, often in combination with a fluorine atom, into larger molecules. lookchem.comchemimpex.com

While direct synthetic routes for blockbuster drugs may start from various isomers or closely related precursors, the 2,4-dimethylphenyl moiety is central to important therapeutics. A prominent example is the antidepressant drug Vortioxetine. google.comgoogleapis.com Several patented synthetic routes for Vortioxetine utilize 2,4-dimethylthiophenol as a key starting material, which is then coupled with other aromatic rings to build the final drug structure. google.comgoogleapis.comgoogle.comepo.org In some of these processes, a fluorinated reactant like ortho-fluoronitrobenzene is used to construct a thioether intermediate, highlighting how the combination of fluorine and the dimethylphenyl scaffold is integral to the synthesis. epo.org

Research into the isomers of this compound further underscores its significance. 2-Fluoro-1,4-dimethylbenzene is actively researched as a precursor in medicinal chemistry, with some of its derivatives demonstrating promising anticancer properties. For instance, one such derivative showed moderate efficacy against U87 glioblastoma cells. The strategic placement of the fluorine atom and methyl groups allows for controlled reactions, such as electrophilic substitution, to build complex and biologically active molecules.

The table below summarizes the role of the 2,4-dimethylphenyl scaffold, originating from compounds like this compound, in pharmaceutical development.

| Target Molecule/Intermediate | Precursor Compound | Application/Significance |

| Vortioxetine (Antidepressant) | 2,4-Dimethylthiophenol | Key building block for the final drug structure. google.comgoogleapis.comgoogle.com |

| (2,4-dimethylphenyl)(2-nitrophenyl)thioether | ortho-Fluoronitrobenzene & 2,4-Dimethylthiophenol | An essential intermediate in one of the synthetic routes for Vortioxetine. epo.org |

| Anticancer Agent Precursors | 2-Fluoro-1,4-dimethylbenzene | Serves as a starting material for derivatives with potential anticancer activity. |

Precursor in Agrochemical Synthesis

Compounds such as 2-Fluoro-p-xylene (an isomer of this compound) are explicitly identified as precursors for herbicides and insecticides. lookchem.com The fluorinated dimethylbenzene core can be chemically modified through various reactions to produce a wide range of downstream products. These modifications can include nitration, halogenation, or oxidation of the methyl groups to create more complex functionalized molecules tailored for specific agrochemical applications. smolecule.com For example, the nitration of 2-Fluoro-1,4-dimethylbenzene yields 1-fluoro-2,5-dimethyl-4-nitrobenzene, a compound that can be further elaborated into more complex structures. lookchem.com

The versatility of this building block is demonstrated by the variety of intermediates that can be synthesized from it, as shown in the table below which lists downstream products derived from the closely related isomer, 2-Fluoro-p-xylene.

| Downstream Product from 2-Fluoro-p-xylene | CAS Number | Potential Application |

| 1-Fluoro-2,5-dimethyl-4-nitrobenzene | 1736-88-5 | Intermediate for further functionalization. lookchem.com |

| 2-Fluoro-4-methylbenzoic Acid | 7697-23-6 | Building block for more complex molecules. lookchem.com |

| 1-(Bromomethyl)-2-fluoro-4-methylbenzene | 118745-63-4 | Reactive intermediate for coupling reactions. lookchem.com |

| 2-Fluoro-1,4-dichloromethylbenzene | 127865-67-2 | Intermediate for agrochemical synthesis. lookchem.com |

Development of Advanced Functional Materials and Polymers

The unique properties conferred by the fluorine atom make this compound and its isomers valuable in the field of materials science. They are used in the synthesis of specialty polymers, resins, and other advanced materials where enhanced performance characteristics are required. chemimpex.comchemimpex.com

The presence of the C-F bond in these monomers can lead to polymers with improved thermal stability, chemical resistance, and specific dielectric properties. Isomers like 3-Fluoro-o-xylene and 4-Fluoro-o-xylene are employed in the production of specialty polymers and resins. chemimpex.comchemimpex.com These materials are often designed for applications where they are exposed to harsh chemical environments or high temperatures.

Furthermore, related brominated derivatives such as 1-Bromo-4-fluoro-2,5-dimethylbenzene are also utilized as intermediates in the synthesis of polymers and other advanced materials with specific, tailored functionalities. evitachem.com The strategic use of these fluorinated building blocks allows for the fine-tuning of material properties to meet the demands of various high-performance applications, from specialty coatings to advanced electronic components.

| Material Type | Precursor Used | Enhanced Properties |

| Specialty Polymers & Resins | 3-Fluoro-o-xylene | Improved thermal stability and chemical resistance. chemimpex.com |

| Advanced Coatings & Polymers | 4-Fluoro-o-xylene | Enhanced thermal stability and chemical resistance. chemimpex.com |

| Functionalized Polymers | 1-Bromo-4-fluoro-2,5-dimethylbenzene | Tailored functionalities for specific material applications. evitachem.com |

Role in Advanced Catalytic Systems (e.g., Photocatalysis)

The 2,4-dimethylphenyl moiety, the core of this compound, plays a role in the design of advanced catalytic systems. The electronic properties of the aromatic ring, modulated by its substituents, can be harnessed to facilitate or influence chemical transformations. This is particularly relevant in the burgeoning field of photocatalysis, where light energy is used to drive chemical reactions. nih.gov

While this compound itself may not be the catalyst, its structural analogs are key components in modern catalytic processes. For instance, photocatalytic transformations using a mesoporous carbon nitride photocatalyst have been described for reactions involving the 2,4-dimethylphenyl moiety. lookchem.com Such systems are used to create complex molecules under mild conditions.

Recent research has also demonstrated the use of photocatalysis in the synthesis of 2-arylpiperazines, which are crucial structural motifs in many pharmaceuticals. acs.org These reactions often rely on a photocatalyst to generate reactive intermediates that can then form new carbon-carbon or carbon-nitrogen bonds. The development of these methods allows for the late-stage functionalization of complex molecules, a highly desirable strategy in drug discovery. The electronic nature of the aromatic partners in these reactions is critical, and structures related to this compound are relevant participants. lboro.ac.uk The principles of photocatalysis involve the generation of an electron-hole pair in a semiconductor material upon light absorption, which then initiates redox reactions. nih.gov The design of substrates and catalysts that can efficiently participate in these electron-transfer processes is a key area of contemporary chemical research.

Emerging Trends and Future Research Perspectives

Innovations in Regio- and Stereoselective Fluorination Methodologies

The precise control over the placement of fluorine atoms within a molecule is paramount to harnessing its unique properties. For aromatic compounds like 1-fluoro-2,4-dimethylbenzene, achieving high regioselectivity in fluorination reactions is a key challenge. Traditional electrophilic fluorination of xylenes can lead to a mixture of isomers, necessitating costly and inefficient purification steps.

Recent advancements in catalysis are providing solutions to this challenge. Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and site-selective fluorination of aromatic rings. While specific studies on this compound are not extensively documented, the principles established for other substituted benzenes suggest that directing group strategies could be employed to selectively introduce a second fluorine atom at a specific position on the 2,4-dimethylphenyl scaffold.

Furthermore, the development of stereoselective fluorination methods is opening new avenues for creating chiral fluorinated molecules. rsc.orgbeilstein-journals.org While this compound itself is achiral, it serves as a precursor to more complex molecules where the introduction of fluorine at a stereocenter can have profound biological effects. Future research will likely focus on the development of asymmetric fluorination reactions that can utilize substrates derived from this compound to produce enantiomerically pure compounds for pharmaceutical and agrochemical applications. nih.gov

Table 1: Comparison of Traditional vs. Modern Regioselective Fluorination Approaches

| Feature | Traditional Electrophilic Fluorination | Modern Catalytic C-H Fluorination |

| Selectivity | Often leads to mixtures of isomers | High regioselectivity achievable with directing groups |

| Substrate Scope | Generally broad for activated aromatics | Can be tailored through catalyst and ligand design |

| Reaction Conditions | Often harsh, using strong acids or oxidants | Typically milder reaction conditions |

| Atom Economy | Can be lower due to the need for pre-functionalization | Higher atom economy through direct C-H functionalization |

Development of Sustainable and Green Fluorination Chemistry

The principles of green chemistry are increasingly influencing the design of synthetic routes in the chemical industry. Historically, some fluorination processes have relied on hazardous reagents and generated significant waste. The future of this compound synthesis and its derivatives will be shaped by the adoption of more sustainable practices.

One of the most promising areas is the use of biocatalysis. nih.govresearchgate.netnih.gov Enzymes, such as fluorinases, offer the potential for highly selective fluorination reactions under mild, aqueous conditions. While the direct enzymatic synthesis of this compound from 1,3-dimethylbenzene has not yet been reported, research into expanding the substrate scope of existing fluorinases or engineering novel enzymes could pave the way for a bio-based production route. Such a development would represent a significant step towards a more environmentally benign synthesis of this important building block.

Another key aspect of green fluorination chemistry is the use of safer and more environmentally friendly fluorinating agents and solvents. researchgate.net Research is ongoing to replace harsh reagents with milder alternatives and to utilize solvents that are less toxic and more easily recycled. The development of flow chemistry processes for fluorination is also gaining traction, offering improved safety, efficiency, and scalability for the production of compounds like this compound.

Integration of Computational Design in Organofluorine Synthesis

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, and its impact on organofluorine synthesis is growing rapidly. hokudai.ac.jp In silico methods, such as Density Functional Theory (DFT), are being used to predict the reactivity and selectivity of fluorination reactions, thereby guiding experimental design and accelerating the discovery of new synthetic methodologies. dergipark.org.trdergipark.org.trelsevierpure.com

For a molecule like this compound, computational studies can provide valuable insights into the electrophilic fluorination of 1,3-dimethylbenzene (m-xylene). By modeling the transition states of different reaction pathways, researchers can predict the most likely sites of fluorination and understand the electronic and steric factors that govern regioselectivity. This predictive power can help in the rational design of catalysts and reaction conditions to favor the formation of the desired this compound isomer.

Furthermore, computational tools are being employed to design novel fluorinated molecules with specific properties. By simulating the interactions of fluorinated compounds with biological targets or predicting the physical properties of fluorinated materials, scientists can prioritize the synthesis of the most promising candidates. As a building block, this compound can be incorporated into virtual libraries of compounds that are then screened in silico for potential applications in medicine and materials science. hokudai.ac.jp

Exploration of Novel Biological and Material Applications through Fluorinated Building Blocks

The unique properties imparted by the fluorine atom—such as high electronegativity, small size, and the ability to form strong C-F bonds—make fluorinated compounds highly valuable in a variety of applications. This compound serves as a versatile building block for the synthesis of more complex molecules with tailored functionalities. musechem.com

In the pharmaceutical industry, the introduction of a fluorinated phenyl group can enhance a drug's metabolic stability, binding affinity, and bioavailability. The 1-fluoro-2,4-dimethylphenyl moiety can be incorporated into lead compounds to fine-tune their pharmacological profiles. Future research will continue to explore the use of this and other fluorinated building blocks in the design of new therapeutic agents.

In materials science, fluorinated compounds are used in the development of liquid crystals, polymers, and other advanced materials. rsc.orgresearchgate.netrsc.orgpageplace.de20.210.105 The polarity and steric profile of the C-F bond can influence the macroscopic properties of these materials. For example, liquid crystal molecules containing fluorinated aromatic rings can exhibit desirable dielectric anisotropy and viscosity for display applications. rsc.orgresearchgate.netnih.gov Similarly, the incorporation of this compound into polymer backbones can enhance their thermal stability and chemical resistance. rsc.orgnih.govresearchgate.net The continued exploration of new applications for fluorinated building blocks will drive the demand for efficient and selective methods for their synthesis.

Table 2: Potential Applications of this compound Derivatives

| Application Area | Potential Role of the 1-Fluoro-2,4-dimethylphenyl Moiety |

| Medicinal Chemistry | Enhance metabolic stability and binding affinity of drug candidates. |

| Agrochemicals | Improve the efficacy and environmental profile of pesticides and herbicides. |

| Liquid Crystals | Modify the dielectric anisotropy and other physical properties of liquid crystal displays. |

| Polymers | Increase thermal stability, chemical resistance, and hydrophobicity of advanced polymers. |

Q & A

Basic Research Questions

Q. How can 1-Fluoro-2,4-dimethylbenzene be synthesized, and what are the critical reaction parameters to optimize yield and purity?

- Methodology : Utilize iodobenzene derivatives as precursors in regioselective fluorination reactions. For example, catalytic reactions involving iodine(III) intermediates (e.g., 1-iodo-2,4-dimethylbenzene) under controlled fluorination conditions can yield the target compound. Recovery rates of intermediates (e.g., ~70% via <sup>1</sup>H NMR analysis) should be monitored to minimize side reactions .

- Key Parameters : Reaction temperature (ambient to 60°C), stoichiometry of fluorinating agents, and catalyst stability. Validate purity via GC-MS, referencing fragmentation patterns (e.g., M+ at m/z 124 and diagnostic peaks at m/z 109) .

Q. What analytical techniques are most reliable for characterizing this compound and detecting impurities?

- Methodology : Combine NMR (<sup>19</sup>F and <sup>1</sup>H) to confirm fluorine substitution and methyl group positions. GC-MS is critical for identifying trace impurities (e.g., isomers or halogenated byproducts). Cross-reference with retention indices and fragmentation libraries .

- Advanced Tip : Use high-resolution mass spectrometry (HRMS) to distinguish isotopic patterns of fluorine (100% <sup>19</sup>F) from chlorine or bromine contaminants.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Implement local exhaust ventilation and closed-system handling to minimize vapor exposure. Personal protective equipment (PPE) must include nitrile gloves, safety goggles, and respirators rated for organic vapors. Refer to safety data sheets (SDS) for halogenated aromatics, emphasizing acute toxicity mitigation .

Advanced Research Questions

Q. How does the electronic effect of fluorine influence regioselectivity in electrophilic substitution reactions of this compound?

- Methodology : Perform computational modeling (e.g., DFT) to map electron density distribution. Fluorine’s strong electron-withdrawing effect directs electrophiles to meta/para positions relative to itself. Validate predictions experimentally via nitration or sulfonation, analyzing product ratios via HPLC .

- Data Contradictions : Note that steric hindrance from methyl groups may override electronic effects in some cases. Compare results with analogous compounds like 1-chloro-2,4-dimethylbenzene .

Q. Can this compound serve as a precursor for synthesizing bioactive molecules, such as fluorinated pharmaceuticals?

- Methodology : Explore cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl/heteroaryl groups. Optimize palladium catalysts (e.g., Pd(PPh3)4) in anhydrous conditions. Monitor fluorine retention using <sup>19</sup>F NMR to ensure structural integrity .

- Challenge : Fluorine’s stability under harsh reaction conditions (e.g., high temperature) must be confirmed via control experiments.

Q. What computational tools are effective for predicting the physicochemical properties of this compound?

- Methodology : Apply QSPR (Quantitative Structure-Property Relationship) models to estimate logP, boiling point, and solubility. Use software like COSMO-RS for solvation free energy calculations. Cross-validate predictions with experimental data (e.g., boiling point ~199°C for structural analogs) .

- Validation : Compare neural network-based predictions (e.g., CC-DPS databases) with empirical measurements to refine algorithmic accuracy .

Key Research Challenges

- Synthetic Reproducibility : Fluorination efficiency varies with catalyst batch and solvent purity. Document reagent sources and drying protocols.

- Analytical Pitfalls : Isomeric byproducts (e.g., 1-Fluoro-3,5-dimethylbenzene) may co-elute in GC; use orthogonal methods (HPLC with fluorinated columns) for resolution .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.